molecular formula C17H14I2O3 B1286684 6-Butoxy-2,4-diiodo-3H-xanthen-3-one

6-Butoxy-2,4-diiodo-3H-xanthen-3-one

Cat. No.: B1286684
M. Wt: 520.1 g/mol
InChI Key: NWJGNGXQBFMZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

6-Butoxy-2,4-diiodo-3H-xanthen-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.

    Condensation: It can participate in condensation reactions to form larger molecules.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Butoxy-2,4-diiodo-3H-xanthen-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Butoxy-2,4-diiodo-3H-xanthen-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-Butoxy-2,4-diiodo-3H-xanthen-3-one can be compared with other similar compounds such as:

  • 3-Butoxy-5,7-diiodo-6-fluorone
  • 5,7-Diiodo-3-butoxy-6-fluorone
  • H-NU 470
  • H-Nu 470
  • Dibf

These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C17H14I2O3

Molecular Weight

520.1 g/mol

IUPAC Name

6-butoxy-2,4-diiodoxanthen-3-one

InChI

InChI=1S/C17H14I2O3/c1-2-3-6-21-12-5-4-10-7-11-8-13(18)16(20)15(19)17(11)22-14(10)9-12/h4-5,7-9H,2-3,6H2,1H3

InChI Key

NWJGNGXQBFMZLI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C=C3C=C(C(=O)C(=C3O2)I)I

Origin of Product

United States

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